Technical Guide: Synthesis and Characterization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
Technical Guide: Synthesis and Characterization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. This molecule is of interest as a potential building block in medicinal chemistry and materials science, incorporating the synthetically versatile pyrazole core and a reactive ketone functionality. This document outlines a plausible synthetic route, detailed experimental protocols, predicted characterization data, and essential safety information.
Overview
1-(4-nitro-1H-pyrazol-1-yl)propan-2-one is a derivative of 4-nitropyrazole, a compound recognized for its applications as an intermediate in the synthesis of pharmaceuticals and energetic materials.[1][2] The addition of an acetonyl group to the pyrazole ring introduces a ketone functionality that can be readily modified, opening avenues for the creation of more complex molecular architectures. The synthesis of this target molecule can be efficiently achieved through a two-step process: the nitration of pyrazole to form the 4-nitropyrazole intermediate, followed by its N-alkylation with a suitable haloacetone.
Synthesis Workflow
The overall synthetic strategy is a two-step process. The first step involves the electrophilic nitration of the pyrazole ring to yield 4-nitropyrazole. The subsequent step is a nucleophilic substitution reaction where the deprotonated 4-nitropyrazole acts as a nucleophile, attacking an electrophilic haloacetone to form the final product.
Caption: Synthetic workflow for 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
Experimental Protocols
Synthesis of 4-Nitropyrazole (Intermediate)
A variety of methods exist for the synthesis of 4-nitropyrazole.[2] A common and effective method involves the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[1]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Toluene
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add pyrazole to pre-cooled concentrated sulfuric acid.
-
To this mixture, add cold concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture under reflux for 3 hours.
-
Cool the mixture to room temperature and add an additional portion of the nitrating mixture (concentrated sulfuric and nitric acids).
-
Heat the mixture under reflux for another 3 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and cold ethanol.
-
Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid.[1]
Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
The N-alkylation of 4-nitropyrazole can be achieved using a haloacetone, such as chloroacetone or bromoacetone, in the presence of a base. The following protocol is adapted from a similar N-acetonylation of nitropyrazoles.[3]
Materials:
-
4-Nitropyrazole
-
Chloroacetone (or Bromoacetone)
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of 4-nitropyrazole in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetone (or bromoacetone) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
Characterization Data (Predicted)
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 160-164 °C (for 4-nitropyrazole) |
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
-
δ ~ 8.2 ppm (s, 1H, pyrazole H5)
-
δ ~ 7.8 ppm (s, 1H, pyrazole H3)
-
δ ~ 5.0 ppm (s, 2H, CH₂ adjacent to pyrazole)
-
δ ~ 2.3 ppm (s, 3H, CH₃ of acetyl group)
13C NMR (100 MHz, CDCl₃):
-
δ ~ 200 ppm (C=O)
-
δ ~ 140 ppm (C4-NO₂)
-
δ ~ 135 ppm (C5)
-
δ ~ 125 ppm (C3)
-
δ ~ 55 ppm (CH₂)
-
δ ~ 26 ppm (CH₃)
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3150 (C-H stretch, aromatic)
-
~2900-3000 (C-H stretch, aliphatic)
-
~1720 (C=O stretch, ketone)
-
~1550 and ~1350 (N-O stretch, nitro group)
-
~1500-1600 (C=C and C=N stretch, pyrazole ring)
Mass Spectrometry (EI):
-
M⁺ at m/z = 169
-
Major fragments corresponding to the loss of the acetyl group, the nitro group, and fragmentation of the pyrazole ring.
Safety and Handling
4-Nitropyrazole:
-
Harmful if swallowed.[4]
-
Causes serious eye damage.[4]
-
May cause skin and respiratory irritation.[5]
-
Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat should be worn. Handle in a well-ventilated area or a fume hood.
Chloroacetone:
-
Toxic by inhalation, ingestion, and dermal contact.[6]
-
Flammable liquid and vapor.[7]
-
Causes severe skin and eye irritation/burns.[8]
-
Lachrymator.[6]
-
Work should be conducted in a fume hood with appropriate PPE, including chemical resistant gloves and splash goggles.[8]
All experimental procedures should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any work.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. The outlined two-step synthesis is based on established and reliable chemical transformations. While the characterization data is predicted, it provides a solid baseline for researchers to confirm the identity and purity of the synthesized compound. The versatile functionalities present in the target molecule make it a promising candidate for further chemical exploration in the development of novel pharmaceuticals and advanced materials.
References
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. <i>N</i>-ALKYLATION AND <i>N</i>-AMINATION OF ISOMERIC NITRO DERIVATIVES OF 3-METHYL-4-(1<i>H</i>-PYRAZOL-3(5)-YL)FURAZAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
